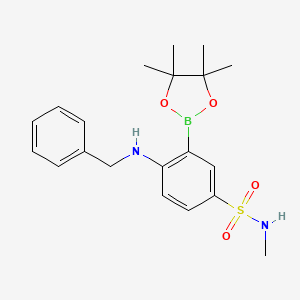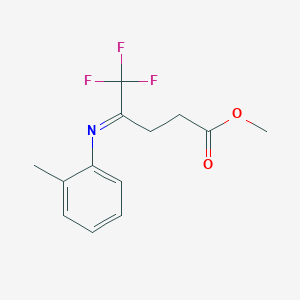![molecular formula C12H11BrN2O B13934073 6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one CAS No. 71540-69-7](/img/structure/B13934073.png)
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one is a tricyclic quinazoline alkaloid. This compound features a six-membered ring annelated to a quinazoline ring, which is a structural motif found in various biologically active molecules . The molecular formula of this compound is C12H11BrN2O .
Méthodes De Préparation
The synthesis of 6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzamide with bromoacetaldehyde diethyl acetal in the presence of a base can lead to the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one can be compared with other similar compounds, such as:
6,7,8,9-Tetrahydro-pyrido[2,1-b]quinazolin-11-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one:
2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: The nitro group introduces different reactivity and potential biological effects.
The uniqueness of this compound lies in its bromine substitution, which can enhance its reactivity and provide opportunities for further functionalization.
Propriétés
Numéro CAS |
71540-69-7 |
|---|---|
Formule moléculaire |
C12H11BrN2O |
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
6-bromo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H11BrN2O/c13-9-5-3-7-15-11(9)14-10-6-2-1-4-8(10)12(15)16/h1-2,4,6,9H,3,5,7H2 |
Clé InChI |
QYIZLJJFMAJKEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=NC3=CC=CC=C3C(=O)N2C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13934005.png)








![n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13934048.png)
![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)

![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)

